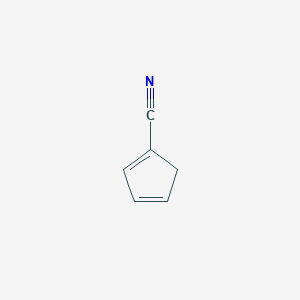
Cyclopentadienecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentadienecarbonitrile is an organic compound with the molecular formula C₆H₅N. It is characterized by a five-membered cyclopentadiene ring bonded to a nitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentadienecarbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale chemical processes that involve the use of specialized reactors and catalysts to optimize yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentadienecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Cyclopentadienylamine.
Substitution: Various substituted cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
Cyclopentadienecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research into its potential biological activity and interactions with biomolecules.
Medicine: Investigations into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which cyclopentadienecarbonitrile exerts its effects depends on the specific reaction or application. In chemical reactions, the nitrile group can act as an electrophile, participating in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved are determined by the specific context of its use .
Comparación Con Compuestos Similares
- Benzonitrile
- Acetonitrile
- Propionitrile
Cyclopentadienecarbonitrile stands out due to its unique combination of a cyclopentadiene ring and a nitrile group, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
27659-36-5 |
|---|---|
Fórmula molecular |
C6H5N |
Peso molecular |
91.11 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene-1-carbonitrile |
InChI |
InChI=1S/C6H5N/c7-5-6-3-1-2-4-6/h1-3H,4H2 |
Clave InChI |
KTPNQKDTYCBNCC-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


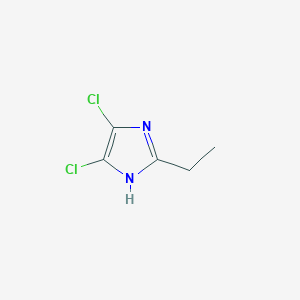
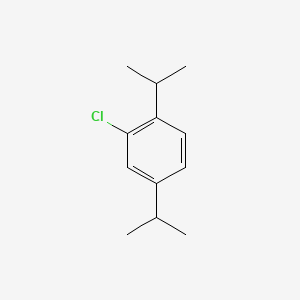
![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)
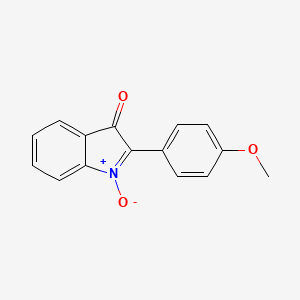
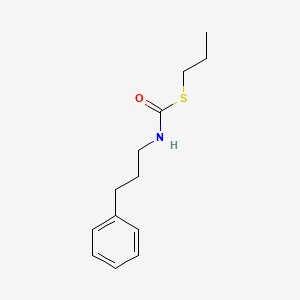
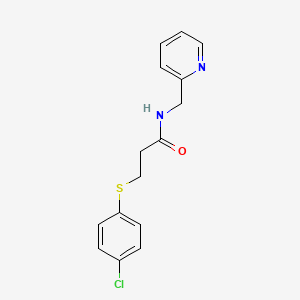
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14169983.png)
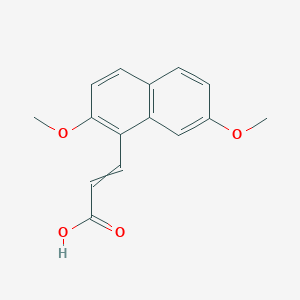
![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)
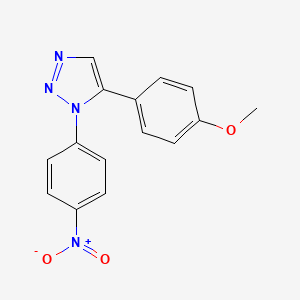
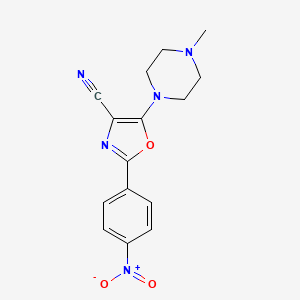
![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)
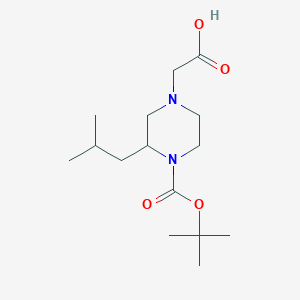
![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)
